molecular formula C5H6Br2N2 B6217874 4-bromo-3-methylpyridazine hydrobromide CAS No. 2751611-27-3

4-bromo-3-methylpyridazine hydrobromide

Cat. No. B6217874
CAS RN: 2751611-27-3
M. Wt: 253.9
InChI Key:
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Description

4-Bromo-3-methylpyridazine hydrobromide (4-Br-3-MPyHBr) is an organic compound that is widely used in scientific research applications due to its unique properties. It is a simple molecule that consists of a nitrogen atom bound to three methyl groups, a bromine atom, and a hydrobromide group. 4-Br-3-MPyHBr is a versatile compound that has a wide range of uses in the laboratory, such as in synthesis, catalysis, and analysis.

Scientific Research Applications

4-Br-3-MPyHBr has a wide range of applications in scientific research. It is commonly used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in catalysis, as it can act as a catalyst for a variety of reactions. In addition, 4-Br-3-MPyHBr can be used as a reagent in analytical techniques, such as thin-layer chromatography, gas chromatography, and high-performance liquid chromatography.

Mechanism of Action

The exact mechanism of action of 4-Br-3-MPyHBr is not fully understood. However, it is known that the compound can act as a Lewis acid, which means that it can accept electrons from other molecules. This ability to accept electrons makes it useful in a variety of reactions, including the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-3-MPyHBr are not well understood. However, it is known that the compound can act as a Lewis acid, which means that it can accept electrons from other molecules. This ability to accept electrons makes it useful in a variety of reactions, including the synthesis of organic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Br-3-MPyHBr in laboratory experiments is its versatility. The compound can be used in a wide range of reactions and can be used as a reagent in analytical techniques. Additionally, the compound is relatively stable and can be stored for long periods of time without degrading.
The main limitation of 4-Br-3-MPyHBr is that it is a relatively expensive compound. Additionally, the compound can be toxic if handled improperly and should be handled with care.

Future Directions

1. Further research into the biochemical and physiological effects of 4-Br-3-MPyHBr.
2. Investigation of the compound’s potential as a catalyst for a variety of reactions.
3. Development of more efficient and cost-effective methods for the synthesis of 4-Br-3-MPyHBr.
4. Exploration of the compound’s potential uses in the production of pharmaceuticals, agrochemicals, and dyes.
5. Investigation of the compound’s potential as a reagent in analytical techniques.
6. Development of new methods for the storage and handling of 4-Br-3-MPyHBr.
7. Further research into the compound’s potential applications in scientific research.

Synthesis Methods

The synthesis of 4-Br-3-MPyHBr is a relatively simple process that can be accomplished in a variety of ways. The most common method involves the reaction of 3-methylpyridazine with bromine in an aqueous solution. This reaction produces the desired compound, 4-Br-3-MPyHBr, as well as some byproducts. The reaction can be carried out in a variety of solvents, such as ethanol, methanol, or acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methylpyridazine hydrobromide involves the reaction of 3-methylpyridazine with hydrobromic acid and bromine.", "Starting Materials": [ "3-methylpyridazine", "hydrobromic acid", "bromine" ], "Reaction": [ "Add 3-methylpyridazine to a reaction flask", "Add hydrobromic acid to the reaction flask and stir for 10 minutes", "Add bromine dropwise to the reaction mixture while stirring", "Heat the reaction mixture to 80°C for 2 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product and wash with cold water", "Dry the product under vacuum to obtain 4-bromo-3-methylpyridazine hydrobromide" ] }

CAS RN

2751611-27-3

Molecular Formula

C5H6Br2N2

Molecular Weight

253.9

Purity

95

Origin of Product

United States

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